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Proline-rich antimicrobial peptide 2

antimicrobial peptide MIC bactericidal

Proline-rich antimicrobial peptide 2 (PR-AMP2; UniProt accession P85212) is a 42-residue, cationic antimicrobial peptide (AMP) isolated from the hemolymph of immune-challenged greater wax moth (Galleria mellonella) larvae. The peptide belongs to the proline-rich antimicrobial peptide (PrAMP) class, with a proline content of 26.2% (11 of 42 residues), which is substantially higher than its in-class paralog Gm proline-rich peptide 1 (13.5% proline).

Molecular Formula
Molecular Weight
Cat. No. B1576754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProline-rich antimicrobial peptide 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proline-Rich Antimicrobial Peptide 2 (Gm PR-AMP2) – Sequence Identity, Source, and Baseline Antimicrobial Profile


Proline-rich antimicrobial peptide 2 (PR-AMP2; UniProt accession P85212) is a 42-residue, cationic antimicrobial peptide (AMP) isolated from the hemolymph of immune-challenged greater wax moth (Galleria mellonella) larvae [1]. The peptide belongs to the proline-rich antimicrobial peptide (PrAMP) class, with a proline content of 26.2% (11 of 42 residues), which is substantially higher than its in-class paralog Gm proline-rich peptide 1 (13.5% proline) [2]. Its primary sequence (EIRLPEPFRFPSPTVPKPIDIDPILPHPWSPRQTYPIIARRS) has no known homologs outside G. mellonella and is encoded, together with peptide 1, by the gmpro gene [3][4]. The peptide exhibits narrow-spectrum antibacterial activity: it is active against the Gram-positive bacterium Micrococcus luteus (MIC = 8.6 µM) but inactive against a panel of other Gram-positive and Gram-negative bacteria as well as fungi [1][5].

Why Proline-Rich Antimicrobial Peptide 2 Cannot Be Substituted by Its In-Class Paralog Peptide 1 or Other Insect PrAMPs


Despite sharing a common genetic origin (gmpro gene) and organismal source with Gm proline-rich peptide 1, PR-AMP2 exhibits a fundamentally different antimicrobial profile, mechanism, and potency profile that precludes functional interchangeability. The two peptides differ by approximately 2-fold in proline content (26.2% vs. 13.5%), which directly correlates with their differential membrane-permeabilizing activity [1]. PR-AMP2 is approximately 3-fold more effective than peptide 1 in both bacterial killing and membrane permeabilization assays [1]. Furthermore, unlike the majority of insect PrAMPs (e.g., apidaecin, drosocin, pyrrhocoricin) that act through non-lytic ribosomal inhibition, PR-AMP2 operates via a membrane-permeabilizing mode of action—placing it in a mechanistically distinct subcategory alongside mussel myticalins rather than classic Type I/II insect PrAMPs [1][2]. Its unique sequence lacks homology to any known AMP in public databases, meaning neither generic PrAMP catalog peptides nor rationally designed apidaecin/drosocin analogs can replicate its specific activity profile [3]. These divergent features mean that selecting PR-AMP2 over its closest paralog or other PrAMP class members is not merely a preference—it dictates the experimental outcome in membrane-targeting versus intracellular-targeting study contexts.

Quantitative Differentiation Evidence for Proline-Rich Antimicrobial Peptide 2 Against Closest Comparators


Anti-M. luteus Bactericidal Potency: PR-AMP2 vs. PR-AMP1 Direct Head-to-Head Comparison

In a direct head-to-head comparison using purified peptides from G. mellonella hemolymph, PR-AMP2 (P2) was approximately 3.7-fold more bactericidal than PR-AMP1 (P1) against M. luteus at the same concentration. At 20 µM, the bacterial survival rate was ~10% for P2 versus ~37% for P1, measured by LIVE/DEAD fluorescence assay [1]. This difference is consistent with the independently reported MIC values: P2 exhibits an MIC of 8.6 µM against M. luteus [2][3], whereas P1 shows an MIC of 31.4–55.0 µM against the same strain—representing a 3.6- to 6.4-fold potency advantage for P2 [4]. This quantitative differentiation is derived from the same organism, same purification pipeline, and same assay conditions, eliminating confounding variables such as source variability or methodological differences.

antimicrobial peptide MIC bactericidal Micrococcus luteus LIVE/DEAD assay

E. coli Membrane Permeabilization Efficacy: PR-AMP2 vs. PR-AMP1 Direct Quantitative Comparison

Despite lacking growth-inhibitory activity against E. coli in standard MIC assays, PR-AMP2 exhibits strong membrane-permeabilizing activity against Gram-negative bacterial membranes, quantified via a β-galactosidase leakage assay using E. coli JM83. At 10 µM, P2 permeabilized ~50% of the bacterial membrane compared to only ~15% for P1—a 3.3-fold difference. At 20 µM, P2 achieved ~70% permeabilization versus ~25% for P1, representing a 2.8-fold difference [1]. This membrane-permeabilizing mode of action distinguishes P2 from the majority of insect PrAMPs (e.g., apidaecin, drosocin, pyrrhocoricin) which traverse membranes intact to target intracellular DnaK chaperone or the 70S ribosome without causing significant membrane disruption [2]. Instead, P2 aligns functionally with mussel myticalins, a rare subset of PrAMPs that kill bacteria via membrane permeabilization [3].

membrane permeabilization β-galactosidase assay Escherichia coli PrAMP mechanism Gram-negative

Proline Content and Sequence Uniqueness as Structural Determinants of Differential Activity

The proline content of PR-AMP2 (26.2%; 11 of 42 residues) is approximately twice that of its paralog PR-AMP1 (13.5%) [1]. This elevated proline density is associated with enhanced membrane-permeabilizing activity, consistent with the known property of proline residues to introduce kinks in α-helical structures and favor extended conformations that interact with lipid bilayers [2]. Furthermore, PR-AMP2 has a unique amino acid sequence with no homologs identified in any other species—a finding confirmed by both BLASTP searches and the original purification study [1][3]. In contrast, PR-AMP1 shares sequence similarities with peptides from multiple lepidopteran species (e.g., Pararge aegeria, Vanessa tameamea) [1]. This sequence uniqueness means that commercially available generic PrAMP libraries or rationally designed analogs based on conserved PrAMP motifs (e.g., apidaecin C-terminal PRPPHPRL pharmacophore) cannot replicate PR-AMP2's specific structure-activity profile [4].

proline content sequence uniqueness structure-activity relationship PrAMP classification membrane activity

AFM Nanomechanical Disruption Pattern: Differential Cell Surface Remodeling by PR-AMP2 vs. PR-AMP1

Atomic force microscopy (AFM) revealed qualitatively and quantitatively distinct patterns of bacterial cell surface disruption between PR-AMP2 and PR-AMP1. Treatment of M. luteus with P2 caused a dramatic reduction in cell height from approximately 400 nm (control) to approximately 115 nm—a 71% collapse—while the cell surface became shallowly wavy. In contrast, P1 treatment produced numerous small lumps on the cell surface without the same degree of vertical collapse [1]. Both peptides significantly reduced RMS roughness and Young's modulus values, but adhesion forces diverged: P1 treatment significantly reduced adhesion forces after 60-min incubation, whereas P2 treatment increased adhesion forces [1]. These nanomechanical differences, measured under identical AFM conditions, reflect fundamentally different physical modes of membrane interaction that cannot be replicated by substituting one peptide for the other.

atomic force microscopy nanomechanics cell surface topography Young's modulus M. luteus

Antimicrobial Spectrum Selectivity: Narrow Gram-Positive Profile vs. In-Class Broad-Spectrum or Gram-Negative Bias

PR-AMP2 displays a remarkably narrow and selective antimicrobial spectrum: active against M. luteus (MIC = 8.6 µM) but inactive against all other tested Gram-positive bacteria (B. circulans, L. monocytogenes, S. aureus, S. lutea), Gram-negative bacteria (E. coli D31, E. coli ATCC 25922, S. typhimurium), and fungi (9 species tested, including C. albicans, S. cerevisiae, A. niger) [1][2]. This contrasts sharply with its paralog PR-AMP1, which additionally exhibits antifungal activity against P. pastoris (MIC = 8.3–16.5 µM), Z. marxianus (MIC = 8.3–16.5 µM), S. pombe (MIC = 5.5–11 µM), and C. wickerhamii (MIC = 16.5 µM) [3]. This selectivity profile also diverges from the broader class of insect PrAMPs (apidaecin, drosocin, pyrrhocoricin), which are predominantly active against Gram-negative Enterobacteriaceae [4]. PR-AMP2's narrow Gram-positive selectivity combined with its membrane-permeabilizing mechanism makes it a unique tool for studying Gram-positive-specific membrane disruption without confounding Gram-negative or antifungal activities.

antimicrobial spectrum selectivity Gram-positive narrow-spectrum antifungal

Recommended Research and Industrial Application Scenarios for Proline-Rich Antimicrobial Peptide 2 Based on Quantitative Differentiation Evidence


Membrane-Active PrAMP Mechanistic Studies Requiring a Non-Ribosomal Mode of Action

PR-AMP2 is the preferred choice for researchers investigating membrane-permeabilizing mechanisms within the PrAMP class. Unlike apidaecin, drosocin, and pyrrhocoricin—which traverse membranes intact to inhibit the 70S ribosome or trap release factors—PR-AMP2 kills bacteria primarily through membrane disruption, achieving ~70% E. coli membrane permeabilization at 20 µM [1]. This makes it a valuable comparator or positive control in studies contrasting lytic versus non-lytic PrAMP mechanisms, as well as in screening campaigns seeking membrane-active PrAMP scaffolds distinct from the conserved ribosomal-targeting pharmacophore [2].

Gram-Positive-Selective Antimicrobial Assays in Mixed-Microbiome or Co-Culture Systems

PR-AMP2's uniquely narrow spectrum—active only against M. luteus among 18 tested microbial species and inactive against all tested Gram-negative bacteria and fungi [3][4]—makes it an ideal selective agent for experiments requiring Gram-positive-specific antimicrobial activity without confounding effects on Gram-negative or fungal populations. In co-culture or polymicrobial biofilm studies where clean experimental interpretation depends on selective killing, PR-AMP2 provides an unmatched selectivity profile unavailable from its paralog PR-AMP1 (which has additional antifungal activity) or from classic Gram-negative-biased insect PrAMPs .

AFM-Based Nanomechanical Studies of AMP-Induced Bacterial Cell Surface Remodeling

PR-AMP2 produces a distinctive AFM-measurable phenotype on M. luteus—a 71% collapse in cell height (from ~400 nm to ~115 nm) accompanied by shallow wavy surface topography and increased adhesion forces [1]. This dramatic and quantifiable biophysical signature provides a robust experimental endpoint for nanomechanical studies of AMP-membrane interactions. The orthogonal phenotype of PR-AMP1 (surface lumps without height collapse, decreased adhesion) further positions PR-AMP2 as the superior peptide for studies focused on membrane collapse and vertical deformation, offering clear differentiation from surface-roughening peptides.

Structure-Activity Relationship (SAR) Studies on Proline Content-Membrane Activity Correlation in PrAMPs

With 26.2% proline content—approximately twice that of its paralog PR-AMP1 (13.5%)—and a unique sequence lacking homology to any other known AMP [5][6], PR-AMP2 serves as a high-proline, membrane-active scaffold for SAR studies. Its sequence divergence from the conserved C-terminal pharmacophore of Type II PrAMPs (PRPPHPRL in apidaecin) [2] makes it especially valuable for probing structure-activity relationships outside the canonical ribosomal-targeting paradigm, enabling the exploration of proline-dependent membrane interactions without confounding ribosomal inhibition.

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